Ethyl 2,3-dicyano-3-phenylpropanoate
Overview
Description
Ethyl 2,3-dicyano-3-phenylpropanoate is a chemical compound with the molecular formula C13H12N2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a ring of 6 carbon atoms) attached to a propionate ester group (a 3-carbon chain with a carbonyl group and an ester group), with two cyano groups attached to the second and third carbons of the propionate group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 228.25 g/mol . It is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Reactions
Ethyl 2,3-dicyano-3-phenylpropanoate, and its related compounds, are integral in various chemical synthesis processes and reactions. For instance, ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate is used in the formation of cyclopropane derivatives through the Blaise rearrangement (Abe & Suehiro, 1982). Another application is seen in the ultrasound-assisted enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, which demonstrates a significant reduction in reaction time (Ribeiro, Passaroto & Brenelli, 2001).
Organocatalytic Annulation
The compound is also pivotal in asymmetric organocatalytic annulation processes. For example, the [3+2] annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate has been investigated, leading to the formation of complex organic structures (Reitel et al., 2018).
Catalysis and Precursor Applications
In catalysis, ethyl 3-phenylpropanoate serves as a precursor for hydrocinnamic acid in palladium-catalyzed linear-selective hydroesterification of vinyl arenes (Deng et al., 2022). Moreover, the compound is employed in studying site-specific hydrogen exchange and transfer processes in radical cations of related arylalkanoates (Amick et al., 2012).
Synthetic Transformations
Ethyl 2-cyano-3-ethoxypropenoate and similar compounds are also used in synthetic transformations. For example, their condensation with cyanothioacetamide produces pyridine-2-thiol derivatives (Dyachenko & Tkachev, 2002).
Antifeedant Properties
The compound has applications in the field of ecology, particularly in studying the structure–activity relationships of phenylpropanoids as antifeedants for pine weevils (Bohman et al., 2008).
Additional Applications
Various other applications include reactions with manganese(III) acetate in the presence of Cl− ions (Yonemura, Nishino & Kurosawa, 1987) and unexpected reactions yielding different products like ethyl 4-acetyl-5-oxo-3-phenylhexanoate (Wang & Hu, 2011).
Properties
IUPAC Name |
ethyl 2,3-dicyano-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12(9-15)11(8-14)10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIQVNWYQUEXKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(C#N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283097 | |
Record name | ethyl 2,3-dicyano-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5473-13-2 | |
Record name | Ethyl α,β-dicyanobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5473-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 29656 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005473132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC29656 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,3-dicyano-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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